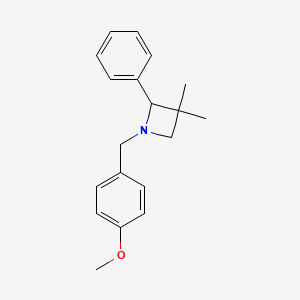
6-(4-Hydroxyphenylhydrazino)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Hydroxyphenylhydrazino)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA This compound is characterized by the presence of a hydroxyphenylhydrazino group at the 6th position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenylhydrazino)uracil typically involves the introduction of the hydroxyphenylhydrazino group into the uracil structure. One common method involves the reaction of 6-chlorouracil with 4-hydroxyphenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenylhydrazino)uracil undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
6-(4-Hydroxyphenylhydrazino)uracil has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential interactions with nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenylhydrazino)uracil involves its interaction with biological molecules such as DNA and proteins. The hydroxyphenylhydrazino group can form hydrogen bonds and other interactions with nucleic acids, potentially affecting their structure and function. This interaction can inhibit the activity of certain enzymes or disrupt the replication of viral DNA, making it a potential antiviral agent .
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylhydrazino)uracil
- 6-(Benzylamino)uracil
- 6-(3,4-Trimethyleneanilino)uracil
Uniqueness
6-(4-Hydroxyphenylhydrazino)uracil is unique due to the presence of the hydroxy group, which enhances its ability to form hydrogen bonds and interact with biological molecules. This makes it particularly interesting for applications in medicinal chemistry and molecular biology .
Properties
CAS No. |
40855-14-9 |
|---|---|
Molecular Formula |
C10H10N4O3 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
(6E)-6-[(4-hydroxyphenyl)hydrazinylidene]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H10N4O3/c15-7-3-1-6(2-4-7)13-14-8-5-9(16)12-10(17)11-8/h1-4,13,15H,5H2,(H2,11,12,14,16,17) |
InChI Key |
GQQWDDNGTFAUDF-UHFFFAOYSA-N |
Isomeric SMILES |
C1/C(=N\NC2=CC=C(C=C2)O)/NC(=O)NC1=O |
Canonical SMILES |
C1C(=NNC2=CC=C(C=C2)O)NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
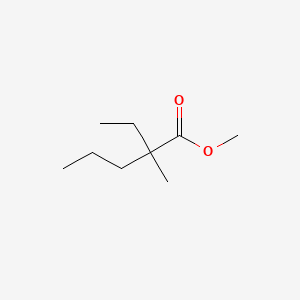

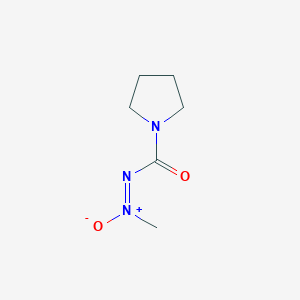
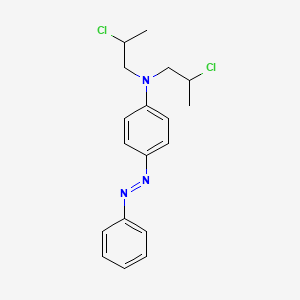
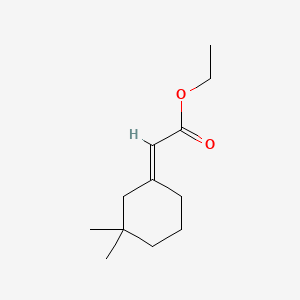
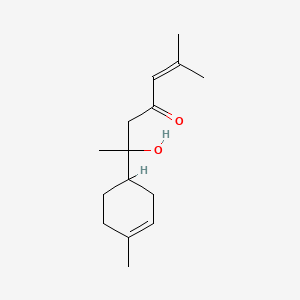
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)
![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
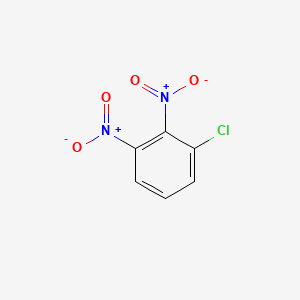
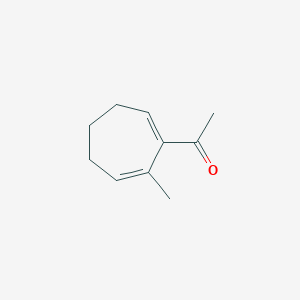
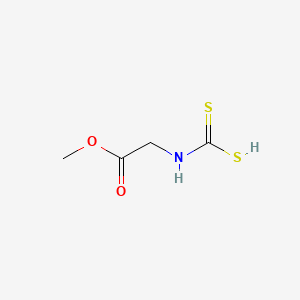
![(R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
